3-(benzylamino)-2-benzofuran-1(3H)-one
Description
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(benzylamino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H13NO2/c17-15-13-9-5-4-8-12(13)14(18-15)16-10-11-6-2-1-3-7-11/h1-9,14,16H,10H2 |
InChI Key |
SXRNXWZOQUSCJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2C3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)CNC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Crystallographic and Hydrogen-Bonding Properties
- 3-(Pyrazin-2-ylamino)-2-benzofuran-1(3H)-one (C₁₂H₉N₃O₂): Substituent: Pyrazin-2-ylamino (aromatic heterocycle). Crystallographic analysis reveals a dihedral angle of 89.12° between the benzofuranone and pyrazine moieties, with intermolecular N—H⋯O hydrogen bonds stabilizing the lattice .
- 3-(3,4-Dimethyl-anilino)-2-benzofuran-1(3H)-one (C₁₆H₁₅NO₂): Substituent: 3,4-Dimethyl-anilino (alkylated aromatic amine). Key Features: N—H⋯O hydrogen bonds form C(6) chains along the crystallographic axis, while π–π interactions (centroid distance: 3.787 Å) and C—H⋯π contacts further stabilize the structure . Comparison: The methyl groups on the anilino ring enhance hydrophobic interactions, which may improve solubility in non-polar solvents compared to the benzylamino derivative.
Impact of Electron-Donating and Electron-Withdrawing Groups
- 3-[1-Nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one: Substituent: Nitro groups (electron-withdrawing). Key Features: Predicted pKa (-5.85 ± 0.70) indicates strong acidity, likely due to nitro group stabilization of the enolate intermediate. High density (1.536 g/cm³) and boiling point (588.9°C) reflect increased molecular rigidity . Comparison: The benzylamino group, being electron-donating, may increase nucleophilicity at the carbonyl oxygen, contrasting with the electron-deficient nitro derivatives.
- (Z)-3-(Phenylaminomethylene)isobenzofuran-1(3H)-one (CAS 477851-24-4): Substituent: Phenylaminomethylene (conjugated enamine). Key Features: The extended conjugation system enhances UV absorption properties, relevant in photochemical applications. IR spectra show strong C=O stretching at 1782 cm⁻¹, typical of benzofuranones .
Data Table: Comparative Analysis of Key Compounds
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